molecular formula C11H15O4- B14599348 3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate CAS No. 61186-97-8

3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate

Cat. No.: B14599348
CAS No.: 61186-97-8
M. Wt: 211.23 g/mol
InChI Key: ZQPXGOWBRSUELP-UHFFFAOYSA-M
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Description

3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a hexa-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate typically involves the reaction of tert-butyl acetoacetate with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes acylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate
  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Uniqueness

3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules, while the methoxy and hexa-2,4-dienoate moieties contribute to its chemical versatility.

Properties

CAS No.

61186-97-8

Molecular Formula

C11H15O4-

Molecular Weight

211.23 g/mol

IUPAC Name

3-tert-butyl-6-methoxy-6-oxohexa-2,4-dienoate

InChI

InChI=1S/C11H16O4/c1-11(2,3)8(7-9(12)13)5-6-10(14)15-4/h5-7H,1-4H3,(H,12,13)/p-1

InChI Key

ZQPXGOWBRSUELP-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=CC(=O)[O-])C=CC(=O)OC

Origin of Product

United States

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